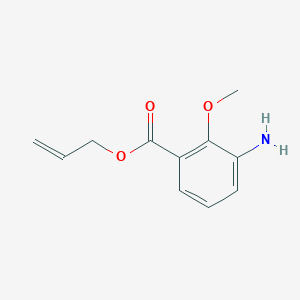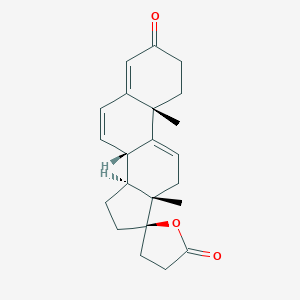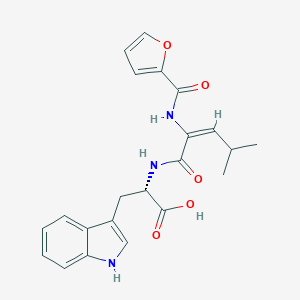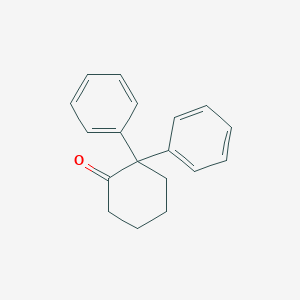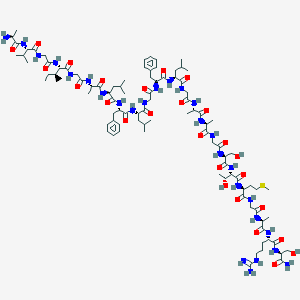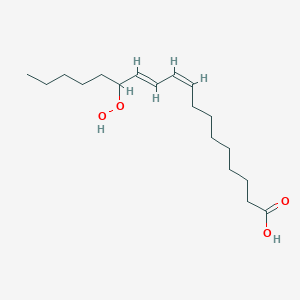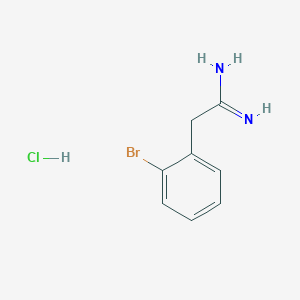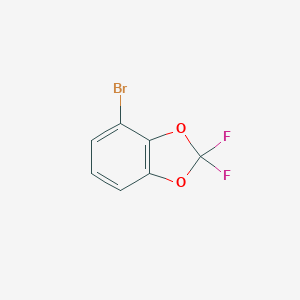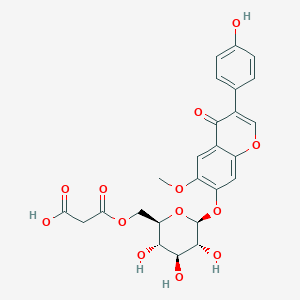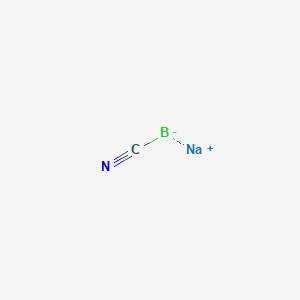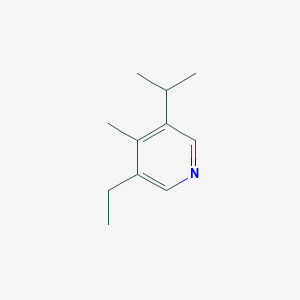
3-Ethyl-5-isopropyl-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-isopropyl-4-methylpyridine, also known as EIMP, is a pyridine derivative that has been widely studied for its potential applications in various fields. EIMP has been found to possess unique chemical and physical properties, which make it an attractive compound for research and development.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-isopropyl-4-methylpyridine is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of signaling pathways. 3-Ethyl-5-isopropyl-4-methylpyridine has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. 3-Ethyl-5-isopropyl-4-methylpyridine has also been found to modulate various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.
Efectos Bioquímicos Y Fisiológicos
3-Ethyl-5-isopropyl-4-methylpyridine has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. 3-Ethyl-5-isopropyl-4-methylpyridine has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 3-Ethyl-5-isopropyl-4-methylpyridine has also been found to inhibit the activity of tyrosinase, which is involved in the production of melanin in the skin. In addition, 3-Ethyl-5-isopropyl-4-methylpyridine has been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethyl-5-isopropyl-4-methylpyridine has several advantages for lab experiments, including its low toxicity, high stability, and easy synthesis. 3-Ethyl-5-isopropyl-4-methylpyridine is also soluble in various solvents, which makes it easy to use in different experimental setups. However, 3-Ethyl-5-isopropyl-4-methylpyridine also has some limitations, including its limited availability and its potential for oxidation and degradation.
Direcciones Futuras
There are several future directions for the study of 3-Ethyl-5-isopropyl-4-methylpyridine, including the development of new drugs, the improvement of agricultural practices, and the development of new materials. In medicine, 3-Ethyl-5-isopropyl-4-methylpyridine could be further studied for its potential as an anticancer agent, an anti-inflammatory agent, and an antioxidant agent. In agriculture, 3-Ethyl-5-isopropyl-4-methylpyridine could be further studied for its potential as an insecticide and a herbicide. In material science, 3-Ethyl-5-isopropyl-4-methylpyridine could be further studied for its potential as a sensor material, an electronic material, and a photovoltaic material.
Conclusion:
In conclusion, 3-Ethyl-5-isopropyl-4-methylpyridine is a pyridine derivative that has been widely studied for its potential applications in various fields. 3-Ethyl-5-isopropyl-4-methylpyridine has been found to possess unique chemical and physical properties, which make it an attractive compound for research and development. 3-Ethyl-5-isopropyl-4-methylpyridine has been studied for its potential applications in medicine, agriculture, and material science. 3-Ethyl-5-isopropyl-4-methylpyridine has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. 3-Ethyl-5-isopropyl-4-methylpyridine has several advantages for lab experiments, including its low toxicity, high stability, and easy synthesis. However, 3-Ethyl-5-isopropyl-4-methylpyridine also has some limitations, including its limited availability and its potential for oxidation and degradation. There are several future directions for the study of 3-Ethyl-5-isopropyl-4-methylpyridine, including the development of new drugs, the improvement of agricultural practices, and the development of new materials.
Métodos De Síntesis
3-Ethyl-5-isopropyl-4-methylpyridine can be synthesized using different methods, including the Hantzsch reaction, the Bohlmann-Rahtz pyridine synthesis, and the Pinner reaction. The Hantzsch reaction involves the condensation of an aldehyde, a ketone, and ammonia or a primary amine in the presence of a catalyst. The Bohlmann-Rahtz pyridine synthesis involves the reaction of an aldehyde, an α,β-unsaturated ketone, and ammonia or a primary amine in the presence of a Lewis acid catalyst. The Pinner reaction involves the reaction of a halide, a nitrile, and an alcohol or a phenol in the presence of an acid catalyst. Each method has its advantages and disadvantages, and the choice of method depends on the specific application.
Aplicaciones Científicas De Investigación
3-Ethyl-5-isopropyl-4-methylpyridine has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-Ethyl-5-isopropyl-4-methylpyridine has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the development of new drugs. In agriculture, 3-Ethyl-5-isopropyl-4-methylpyridine has been found to have insecticidal and herbicidal properties, which make it a potential alternative to synthetic pesticides. In material science, 3-Ethyl-5-isopropyl-4-methylpyridine has been found to have unique optical and electronic properties, which make it a potential candidate for the development of new materials.
Propiedades
Número CAS |
131666-16-5 |
|---|---|
Nombre del producto |
3-Ethyl-5-isopropyl-4-methylpyridine |
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
3-ethyl-4-methyl-5-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-5-10-6-12-7-11(8(2)3)9(10)4/h6-8H,5H2,1-4H3 |
Clave InChI |
PPMKRYUCHPPYBO-UHFFFAOYSA-N |
SMILES |
CCC1=CN=CC(=C1C)C(C)C |
SMILES canónico |
CCC1=CN=CC(=C1C)C(C)C |
Sinónimos |
Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)
